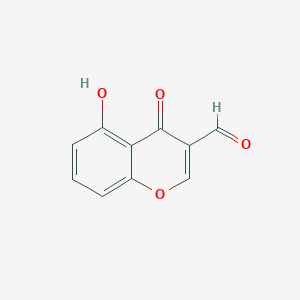
4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4H-1-Benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-, also known as a derivative of benzopyran, is a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by various studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H6O4
- Molecular Weight : 194.15 g/mol
The presence of the hydroxyl and carbonyl groups in its structure is pivotal for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzopyran derivatives, including 4H-1-benzopyran-3-carboxaldehyde, 5-hydroxy-4-oxo-. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro studies demonstrated that compounds related to 4H-1-benzopyran exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .
- A series of hybrid compounds derived from benzopyran were tested against six human cancer cell lines (including leukemia and ovarian adenocarcinoma), showing selective antiproliferative activity .
-
Mechanisms of Action :
- The compound was found to induce apoptosis in cancer cells, with a reported induction rate of 50.8% at a concentration of 5 μM .
- It was also screened for kinase inhibitory activity but showed inactivity against various kinases, indicating that its mechanism may involve pathways other than direct kinase inhibition .
Other Pharmacological Effects
Beyond anticancer properties, benzopyran derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Some studies suggest that these compounds possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Antibacterial and Antifungal Activities : Benzopyran derivatives have shown potential against various bacterial and fungal strains, although specific data on 4H-1-benzopyran-3-carboxaldehyde is limited .
Study on Antiproliferative Effects
A study conducted by researchers synthesized several benzopyran derivatives and evaluated their antiproliferative effects across different cancer cell lines. The results indicated that specific modifications in the benzopyran structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
| Compound | Cancer Cell Line | IC50 (μM) | Selectivity |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.2 | High |
| 5b | SKOV-3 | 12.0 | Moderate |
| 5c | PC-3 | 15.0 | Moderate |
| Control (Doxorubicin) | MDA-MB-231 | 5.0 | High |
This table reflects the varying degrees of efficacy among different derivatives, highlighting the potential for developing targeted therapies based on structural modifications.
Properties
CAS No. |
153474-15-8 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-hydroxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-4-6-5-14-8-3-1-2-7(12)9(8)10(6)13/h1-5,12H |
InChI Key |
LYERIWSYLNACQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C(C2=O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















